molecular formula C19H28FN3O3S B2406813 N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide CAS No. 897613-39-7

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide

Cat. No.: B2406813
CAS No.: 897613-39-7
M. Wt: 397.51
InChI Key: NLFQAIPXRQVBAC-UHFFFAOYSA-N
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Description

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, a sulfonylethyl chain, and a cyclohexanecarboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 2-fluorophenylpiperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonylethyl intermediate. This intermediate is then reacted with cyclohexanecarboxylic acid or its derivatives to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and distillation are commonly used to obtain high-purity products suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction can produce amines or alcohols, and substitution reactions can introduce various functional groups onto the aromatic ring or piperazine moiety .

Scientific Research Applications

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and piperazine ring are key structural features that enable the compound to bind to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile and valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O3S/c20-17-8-4-5-9-18(17)22-11-13-23(14-12-22)27(25,26)15-10-21-19(24)16-6-2-1-3-7-16/h4-5,8-9,16H,1-3,6-7,10-15H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFQAIPXRQVBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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